2-((4-(benzo[d][1,3]dioxol-5-ylamino)quinazolin-2-yl)thio)-N-(3-methoxypropyl)acetamide
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Overview
Description
Molecular Structure Analysis
The molecular structure of this compound includes a quinazoline ring attached to a benzo[d][1,3]dioxol-5-ylamino group, a thio group, and a N-(3-methoxypropyl)acetamide group. The exact three-dimensional structure and interactions would require further study using tools such as LigPlot-Plus and Pummel .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are not fully detailed in the retrieved data. It is known that the compound has a molecular weight of 426.49. Further analysis would be required to determine properties such as solubility, melting point, boiling point, and others.
Scientific Research Applications
Peptide Deformylase Inhibitors
A study by Apfel et al. (2001) identified derivatives of quinazolin-2-yl)thio as potent and selective inhibitors of the Fe(II) enzyme Escherichia coli peptide deformylase (PDF). These compounds are structurally unique and show selectivity for PDF over several endoproteases, including matrix metalloproteases.
Antimicrobial Activity
Research by Fahim & Ismael (2019) demonstrated that derivatives of quinazolin-2-yl have notable antimicrobial properties. The study involved reactivity investigation and computational calculations, confirming the efficacy of these compounds against various microbial strains.
Vascular Endothelial Growth Factor Receptor-2 Inhibitors
Wissner et al. (2005) reported that quinazolin-4-ylamino derivatives function as potent covalent-binding, irreversible inhibitors of the kinase domain of vascular endothelial growth factor receptor-2 (VEGFR-2). These findings highlight the compound's potential in cancer therapy by targeting VEGFR-2.
Intramolecular Dehydration of Photocyclization
Wei et al. (2016) synthesized benzoquinazolines through intramolecular dehydration of photocyclization. This process utilized derivatives of quinazolin-2-yl and indicated potential applications in chemical synthesis and material science.
Anti-ulcerogenic and Anti-ulcerative Colitis Activity
Alasmary et al. (2017) investigated novel quinazoline and acetamide derivatives for their anti-ulcerogenic and anti-ulcerative colitis activities. These compounds showed promising results in curative activity against induced ulcers, indicating potential therapeutic applications.
Anticancer and Antimicrobial Agents
Antypenko et al. (2016) explored N-aryl(benzyl,heteryl)-2-(tetrazolo[1,5-c]quinazolin-5-ylthio)acetamides for their potential as anticancer and antimicrobial agents. The study highlighted compounds that showed effectiveness against various cancer cell lines and microbial strains, emphasizing the broad-spectrum efficacy of these derivatives.
Anticonvulsant Activity Evaluation
El Kayal et al. (2022) synthesized benzylsubstituted derivatives of quinazolin-3-yl acetamide for anticonvulsant activity evaluation. This research adds to the growing body of evidence on the potential of quinazolinone derivatives in neurological disorders.
Antimalarial Activity against COVID-19
Fahim & Ismael (2021) investigated the antimalarial activity of sulphonamide derivatives, including quinazolin-2-yl, against COVID-19. The study used computational calculations and molecular docking to demonstrate their potential efficacy.
Future Directions
Quinazoline derivatives, including this compound, have shown a wide range of biological activities, making them a promising area for future research . Further studies could focus on the synthesis of new derivatives, the exploration of their biological activities, and the investigation of their mechanisms of action. Additionally, research could also focus on improving the physical and chemical properties of these compounds to enhance their potential as therapeutic agents.
Properties
IUPAC Name |
2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O4S/c1-27-10-4-9-22-19(26)12-30-21-24-16-6-3-2-5-15(16)20(25-21)23-14-7-8-17-18(11-14)29-13-28-17/h2-3,5-8,11H,4,9-10,12-13H2,1H3,(H,22,26)(H,23,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SNZPDYJTJBRSMS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNC(=O)CSC1=NC2=CC=CC=C2C(=N1)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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